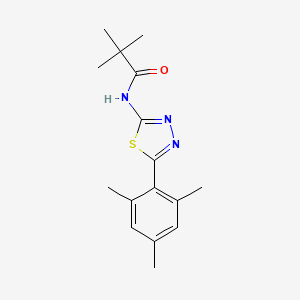
N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound that has been found to have various biological activities. The addition of a pivalamide group to the 1,3,4-thiadiazole ring has been found to enhance the compound's stability and bioavailability, making it an attractive candidate for scientific research.
Applications De Recherche Scientifique
Antimicrobial Activity : Compounds similar to N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide have been studied for their antimicrobial properties. Gezginci et al. (1998) and (2001) explored the antimycobacterial activity of substituted pyridines and pyrazines against Mycobacterium tuberculosis, showing that these compounds, including 1,3,4-thiadiazole derivatives, exhibit varying degrees of antimicrobial potency (Gezginci et al., 1998) (Gezginci et al., 2001).
Anticancer Activity : Research by Tiwari et al. (2017) on Schiff’s bases containing a thiadiazole scaffold demonstrated promising anticancer activity against several human cancer cell lines. These studies indicate the potential of 1,3,4-thiadiazole derivatives in cancer therapy (Tiwari et al., 2017).
Gene Silencing for Disease Treatment : Matsuda et al. (2011) explored the use of pyrrole-imidazole polyamide, a compound structurally similar to this compound, for gene silencing. This study highlights the potential of these compounds in treating diseases like renal diseases through targeted gene silencing (Matsuda et al., 2011).
Apoptosis Induction in Cancer Cells : Müller et al. (2008) reported that thiazolides, including compounds similar to this compound, can induce apoptosis in colon cancer cells. This suggests their potential use in cancer therapeutics (Müller et al., 2008).
Drug Delivery Systems : Salahuddin et al. (2014) discussed the use of polyamide-montmorillonite nanocomposites, incorporating thiadiazole derivatives, as a drug delivery system. This research indicates the potential of these compounds in enhancing the efficacy of drug delivery (Salahuddin et al., 2014).
Mécanisme D'action
Target of Action
Compounds with a similar 1,3,4-thiadiazole structure have been reported to exhibit various biological activities, including antimicrobial, antifungal, antiviral, antitumor, antioxidant, gastroprotective, antiulcer, and herbicidal activities
Mode of Action
It is known that 1,3,4-thiadiazoles, a class of small molecules, have received much interest in the fields of chemistry and biology due to their broad spectrum of activity . The specific interaction of N-(5-mesityl-1,3,4-thiadiazol-2-yl)pivalamide with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Compounds with a similar 1,3,4-thiadiazol structure have been reported to affect various biochemical pathways, leading to their broad spectrum of biological activities
Result of Action
Compounds with a similar 1,3,4-thiadiazol structure have been reported to exhibit various biological activities, suggesting that they may have significant molecular and cellular effects
Propriétés
IUPAC Name |
2,2-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-9-7-10(2)12(11(3)8-9)13-18-19-15(21-13)17-14(20)16(4,5)6/h7-8H,1-6H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAMSAGPVUYDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=NN=C(S2)NC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3008060.png)
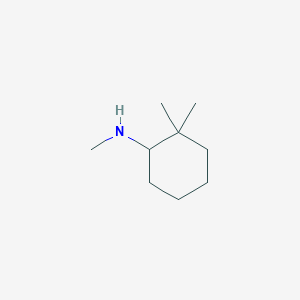
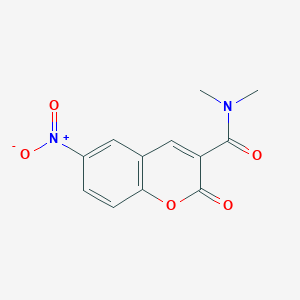
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B3008064.png)
![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)
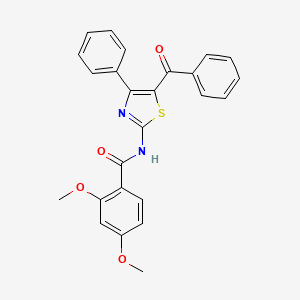
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)
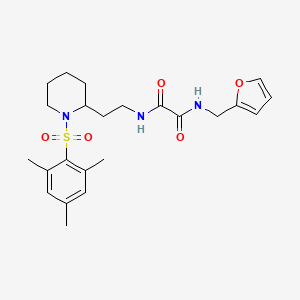
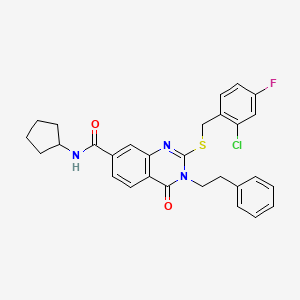
![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)
